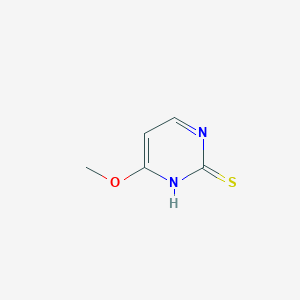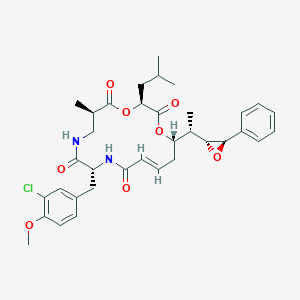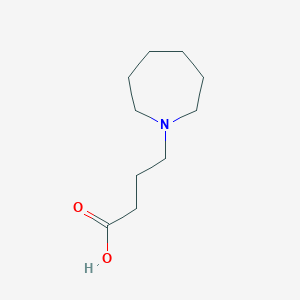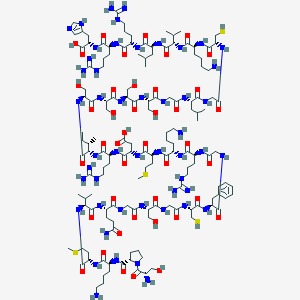![molecular formula C15H19NO3 B055758 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine CAS No. 122427-16-1](/img/structure/B55758.png)
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a piperidine derivative that has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.
Efectos Bioquímicos Y Fisiológicos
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties. It has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine in lab experiments is its potential for use as a therapeutic agent in the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Direcciones Futuras
There are several future directions for research on 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine. One potential direction is to further investigate its potential use as a therapeutic agent in the treatment of neurodegenerative diseases. Another direction is to study its effects on other signaling pathways in the body. Additionally, further studies are needed to optimize its use in lab experiments and clinical trials.
Métodos De Síntesis
The synthesis of 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been reported in several studies. One of the most common methods involves the reaction of piperidine with 3-(1,3-benzodioxol-5-yl)propenal in the presence of a catalyst. Another method involves the reaction of piperidine with 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol in the presence of a base.
Aplicaciones Científicas De Investigación
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine has been found to exhibit several potential applications in the field of medicine. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
122427-16-1 |
|---|---|
Nombre del producto |
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine |
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine |
InChI |
InChI=1S/C15H19NO3/c17-16-9-2-1-5-13(16)6-3-4-12-7-8-14-15(10-12)19-11-18-14/h3-4,7-8,10,13,17H,1-2,5-6,9,11H2/b4-3+ |
Clave InChI |
CDDBPMZDDVHXFN-UHFFFAOYSA-N |
SMILES isomérico |
C1CCN(C(C1)C/C=C/C2=CC3=C(C=C2)OCO3)O |
SMILES |
C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O |
SMILES canónico |
C1CCN(C(C1)CC=CC2=CC3=C(C=C2)OCO3)O |
Sinónimos |
3,4-methylenedioxycinnamylhydroxypiperidine MDCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















